![molecular formula C17H21N5O2S B2585346 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)-N-(thiophen-2-yl)piperazine-1-carboxamide CAS No. 2034264-24-7](/img/structure/B2585346.png)
4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)-N-(thiophen-2-yl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine. It has been studied for its potential as a core protein allosteric modulator (CpAM) for the inhibition of Hepatitis B Virus .
Synthesis Analysis
The synthesis of this compound involves a series of reactions, but the exact process is not detailed in the available resources .Chemical Reactions Analysis
The chemical reactions involving this compound are not detailed in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the available resources .Scientific Research Applications
Inhibition of Hepatitis B Virus (HBV)
This compound has been identified as a Core Protein Allosteric Modulator (CpAM) for the inhibition of Hepatitis B Virus (HBV) . It can effectively inhibit a wide range of nucleoside-resistant HBV mutants . In an HBV AAV mouse model, the lead compound 45 can inhibit HBV DNA viral load through oral administration .
Anti-Cancer Applications
The compound has shown promising results as a photosensitizer against melanoma and bladder cancer cells . Photodynamic therapy (PDT) is a clinically approved therapeutic procedure, which is entering the mainstream of cancer treatments . The compound has been used successfully in the treatment of skin cancers .
Treatment of Drug-Resistant HBV Mutants
The compound can effectively inhibit a wide range of nucleoside-resistant HBV mutants . This makes it a potential therapeutic agent for treating drug-resistant forms of HBV .
Oral Administration for HBV Treatment
In an HBV AAV mouse model, the lead compound 45 can inhibit HBV DNA viral load through oral administration . This suggests that the compound could be developed into an orally administered drug for HBV treatment .
Development of New Photosensitizers
The search for new photosensitizers is a relevant research goal . This compound, with its ability to act as a very active photosensitizer against melanoma and bladder cancer cells, could contribute to this field .
Potential Use in Combination Therapies
Given its effectiveness against both HBV and certain types of cancer, this compound could potentially be used in combination therapies to treat patients with co-existing HBV infection and cancer .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)-N-thiophen-2-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2S/c23-16(14-12-13-4-1-2-6-22(13)19-14)20-7-9-21(10-8-20)17(24)18-15-5-3-11-25-15/h3,5,11-12H,1-2,4,6-10H2,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCALFBAYJVXBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)NC4=CC=CS4)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)-N-(thiophen-2-yl)piperazine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

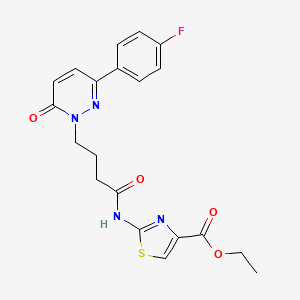
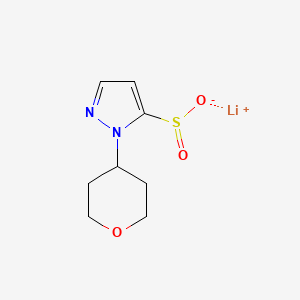
![2-{[(Tert-butoxy)carbonyl]amino}-2-(oxolan-2-yl)acetic acid](/img/structure/B2585267.png)
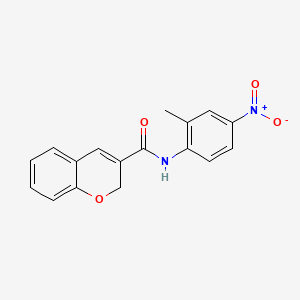
![N-benzyl-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2585270.png)
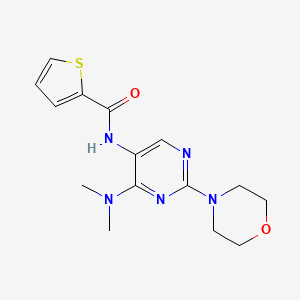


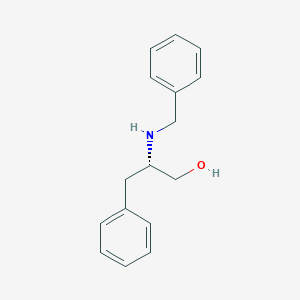
![3-Chloro-5-iodo-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B2585280.png)

![Tert-butyl (3aR,6aS)-2-(5-bromopyrazin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2585282.png)
![(E)-4-(piperidin-1-ylsulfonyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2585283.png)
![Methyl 4-[(9,10-dioxoanthracen-1-yl)carbamoyl]benzoate](/img/structure/B2585286.png)